Dichlorohexadecylmethylsilane

Description

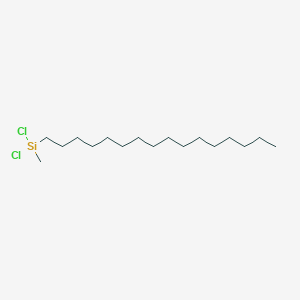

Dichlorohexadecylmethylsilane is an organosilicon compound characterized by a hexadecyl (C₁₆H₃₃) chain, a methyl (CH₃) group, and two chlorine atoms bonded to a central silicon atom. Its molecular formula is C₁₇H₃₆Cl₂Si, and it is primarily used in surface modification, hydrophobic coatings, and as a precursor in silicone chemistry. The compound’s long alkyl chain enhances its solubility in organic solvents and contributes to its ability to form self-assembled monolayers on substrates like glass or metals .

Properties

IUPAC Name |

dichloro-hexadecyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2,18)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYAHCDCHCGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974541 | |

| Record name | Dichloro(hexadecyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59086-81-6 | |

| Record name | Dichlorohexadecylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59086-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorohexadecylmethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro(hexadecyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorohexadecylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROHEXADECYLMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6CLE93EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorohexadecylmethylsilane can be synthesized through the reaction of hexadecylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

Preparation of Hexadecylmagnesium Bromide: Hexadecyl bromide is reacted with magnesium in anhydrous ether to form hexadecylmagnesium bromide.

Reaction with Methyltrichlorosilane: The hexadecylmagnesium bromide is then reacted with methyltrichlorosilane to produce this compound.

The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dichlorohexadecylmethylsilane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylmethylsilanediol and hydrochloric acid.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.

Polycondensation: This compound can participate in polycondensation reactions to form siloxane polymers.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Substitution: Alcohols, amines, or other nucleophiles under mild to moderate temperatures.

Polycondensation: Catalysts such as acids or bases, with controlled temperature and pressure.

Major Products

Hydrolysis: Hexadecylmethylsilanediol and hydrochloric acid.

Substitution: Various substituted silanes depending on the nucleophile used.

Polycondensation: Siloxane polymers with varying chain lengths and properties.

Scientific Research Applications

Dichlorohexadecylmethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and siloxane polymers.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties

Mechanism of Action

The mechanism of action of dichlorohexadecylmethylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it versatile in forming stable structures. In biological systems, it can interact with cell membranes and proteins, potentially altering their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Organosilicon Compounds

To contextualize its properties, dichlorohexadecylmethylsilane is compared below with three analogous compounds: dichlorodimethylsilane , dicyclohexyldichlorosilane , and trichlorohexadecylsilane . Key differences arise from variations in alkyl chain length, substituent groups, and chlorine atom count.

Table 1: Structural and Molecular Comparison

Research Findings and Functional Differences

Hydrophobicity and Chain Length

This compound’s hexadecyl chain provides superior hydrophobicity compared to dichlorodimethylsilane (contact angle ~110° vs. ~95°). Its long alkyl chain also reduces surface energy, making it ideal for anti-fouling coatings . In contrast, dichlorodimethylsilane’s smaller size allows for faster diffusion in polymer matrices .

Chlorine Substitution Effects

Trichlorohexadecylsilane’s three chlorine atoms increase its reactivity in condensation reactions compared to this compound. However, the latter’s methyl group stabilizes the silicon center, reducing susceptibility to nucleophilic attack .

Thermal and Chemical Stability

Dicyclohexyldichlorosilane’s cyclohexyl groups enhance thermal stability (decomposition >250°C) due to steric hindrance, outperforming this compound . The latter’s linear alkyl chain, however, improves compatibility with organic solvents like hexane or toluene .

Notes on Data Limitations

Absence of Direct References : The provided evidence lacks explicit data on this compound. Comparisons are extrapolated from structurally similar compounds (e.g., trichlorohexadecylsilane in and dichlorohexylmethylsilane in ).

Chain Length vs. Reactivity : Longer alkyl chains (e.g., C₁₆ vs. C₆) reduce reactivity but enhance hydrophobicity, as seen in hexadecyl vs. hexyl derivatives .

Safety and Handling : this compound likely shares hazards with analogous chlorosilanes (e.g., corrosive, moisture-sensitive), though specific toxicity data are unavailable in the evidence.

Biological Activity

Dichlorohexadecylmethylsilane (DHMS) is a silane compound that has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DHMS, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHClSi

- Molecular Weight : 339.46 g/mol

- Structure : The compound consists of a hexadecyl chain attached to a methyl group and two chlorine atoms bonded to silicon, contributing to its amphiphilic nature which may influence its biological interactions .

The biological activity of DHMS is largely attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic hexadecyl chain. This interaction can lead to alterations in membrane integrity and function, which may result in various cellular responses:

- Membrane Disruption : The hydrophobic tail can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

- Protein Interaction : The silane group may facilitate binding with proteins, influencing enzymatic activities or receptor interactions.

Antimicrobial Properties

DHMS has been investigated for its antimicrobial properties, particularly against bacteria and fungi. Studies have shown that silane compounds can exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes.

- Case Study 1 : In a study assessing the antimicrobial efficacy of various silanes, DHMS demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell death .

Cytotoxicity

The cytotoxic effects of DHMS on various cell lines have also been explored.

- Case Study 2 : Research indicated that DHMS exhibits cytotoxicity against cancer cell lines such as HeLa and MCF-7. The cytotoxic mechanism was linked to apoptosis induction, where treated cells showed increased levels of caspase activation .

Data Table: Summary of Biological Activities

Environmental Impact and Safety

Given the potential for bioaccumulation and toxicity, the environmental fate of DHMS is an important consideration. Studies utilizing models like RAIDAR have assessed the bioaccumulation potential of ionogenic chemicals, including silanes like DHMS, indicating a need for careful monitoring in commercial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.